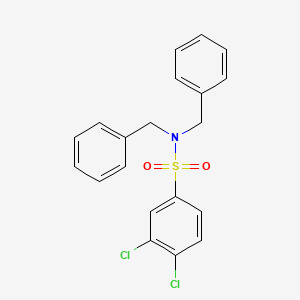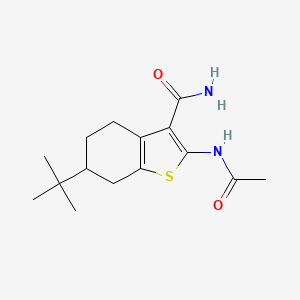![molecular formula C14H20N4O3S B3938475 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B3938475.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide
説明
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide, also known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAS belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
作用機序
The mechanism of action of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound also inhibits the activity of histone deacetylases (HDACs), enzymes involved in gene expression regulation. In inflammation, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In immune cells, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, leading to the suppression of inflammation. In neuronal cells, this compound reduces oxidative stress and inflammation, leading to neuroprotection.
実験室実験の利点と制限
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has several advantages for laboratory experiments, including its stability, solubility, and availability. This compound is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound is also highly soluble in water and organic solvents, making it suitable for various experimental protocols. However, one limitation of this compound is its potential toxicity, which requires careful handling and dosage optimization.
将来の方向性
There are several future directions for the research and development of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide. One potential application is in the treatment of cancer, where this compound could be used as a chemotherapeutic agent or in combination with other drugs to enhance their efficacy. Another potential application is in the treatment of inflammation, where this compound could be used to develop novel anti-inflammatory drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
科学的研究の応用
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c15-14(16)18-22(20,21)12-8-6-11(7-9-12)17-13(19)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19)(H4,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIJZWDLKPPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3938396.png)
![4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide](/img/structure/B3938398.png)

![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3938403.png)
![ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate](/img/structure/B3938417.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B3938420.png)
![8-(5-bromo-2-methoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938426.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone](/img/structure/B3938432.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3938440.png)
![ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3938444.png)



![ethyl 4-{[(4-nitrobenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B3938483.png)